molecular formula C4H5FN2O2S B2726402 5-Methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2360386-63-4

5-Methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2726402
CAS No.: 2360386-63-4
M. Wt: 164.15
InChI Key: NSMXDIWSBVMGNH-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H5FN2O2S and a molecular weight of 164.16 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 5-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazole-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific chemical transformations and applications where the reactivity of the sulfonyl fluoride group is advantageous .

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXDIWSBVMGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360386-63-4
Record name 5-methyl-1H-pyrazole-4-sulfonyl fluoride
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